molecular formula C8H14O7 B6219961 {[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane CAS No. 87292-23-7

{[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane

Cat. No. B6219961
CAS RN: 87292-23-7
M. Wt: 222.2
InChI Key:
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Description

{[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane, also known as methyl 2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxycarbamate, is an organic compound with a molecular formula of C8H14NO5. It is a colorless, odorless, and water-soluble compound that has recently gained attention from the scientific community due to its potential applications in lab experiments.

Scientific Research Applications

Methyl 2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxycarbamate has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including amino acids, peptides, and nucleosides. It has also been used as a catalyst in the synthesis of heterocyclic compounds, such as quinolines and pyridines. Additionally, it has been used in the synthesis of various drugs, including antifungals, antibiotics, and anti-cancer agents.

Mechanism of Action

The mechanism of action of {[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane 2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxycarbamate is not well understood. However, studies suggest that it acts as a nucleophile, attacking electrophilic centers in substrates and forming covalent bonds. It is believed that this compound can also act as a catalyst, facilitating the formation of new bonds between substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of {[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane 2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxycarbamate are not well understood. However, studies suggest that this compound can act as a proton donor, affecting the pH of the surrounding environment. It is believed that this compound can also affect the activity of enzymes and other proteins, as well as the metabolism of certain molecules.

Advantages and Limitations for Lab Experiments

Methyl 2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxycarbamate has several advantages for use in lab experiments. It is a colorless, odorless, and water-soluble compound, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized quickly and easily in a two-step reaction. However, this compound also has several limitations. It is not as stable as other compounds, and can be easily degraded by heat and light. Additionally, it can be toxic if ingested or inhaled in large amounts.

Future Directions

The potential applications of {[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane 2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxycarbamate are still being explored. Future research could focus on the development of more efficient and cost-effective synthesis methods for this compound, as well as the development of new applications for it. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further research could be conducted to explore the potential toxicity of this compound and to develop methods for safely handling and storing it.

Synthesis Methods

Methyl 2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxycarbamate can be synthesized through a two-step reaction. In the first step, an aqueous solution of potassium hydroxide is added to a mixture of 2-chloroethoxycarbonyl{[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methaneene-diacetic acid and ethylene glycol. This mixture is then heated to a temperature of 70-80°C for about one hour. In the second step, the reaction mixture is cooled to room temperature and then treated with aqueous sodium hydrogen carbonate. The resulting compound is then filtered and washed with water to obtain the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '{[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane' involves the protection of the hydroxyl groups of glycerol followed by the addition of methoxycarbonyl chloride to form the corresponding ester. The ester is then reacted with ethylene glycol to form the diester, which is subsequently protected with methoxycarbonyl chloride. The resulting diester is then reacted with formaldehyde to form the desired compound.", "Starting Materials": [ "Glycerol", "Methoxycarbonyl chloride", "Ethylene glycol", "Formaldehyde" ], "Reaction": [ "Protect the hydroxyl groups of glycerol using a suitable protecting group such as acetyl chloride or benzyl chloride", "Add methoxycarbonyl chloride to the protected glycerol to form the corresponding ester", "React the ester with ethylene glycol to form the diester", "Protect the hydroxyl groups of the diester using methoxycarbonyl chloride", "React the protected diester with formaldehyde to form the desired compound" ] }

CAS RN

87292-23-7

Molecular Formula

C8H14O7

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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